molecular formula C7H5ClFIO B3347835 6-Chloro-2-fluoro-3-iodobenzyl alcohol CAS No. 1449008-32-5

6-Chloro-2-fluoro-3-iodobenzyl alcohol

Cat. No.: B3347835
CAS No.: 1449008-32-5
M. Wt: 286.47 g/mol
InChI Key: HIXLZPPZBUXGLZ-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H5ClFIO and a molecular weight of 286.47 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzyl alcohol framework, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-iodobenzyl alcohol typically involves multi-step organic reactions. One common method includes the halogenation of a benzyl alcohol derivative, followed by selective substitution reactions to introduce the chloro, fluoro, and iodo groups . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-iodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-2-fluoro-3-iodobenzyl alcohol is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of halogen substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-fluoro-3-iodophenol
  • 6-Chloro-2-fluoro-3-iodoaniline
  • 6-Chloro-2-fluoro-3-iodobenzoic acid

Uniqueness

6-Chloro-2-fluoro-3-iodobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .

Properties

IUPAC Name

(6-chloro-2-fluoro-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLZPPZBUXGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-fluoro-3-iodobenzyl alcohol
Reactant of Route 2
6-Chloro-2-fluoro-3-iodobenzyl alcohol
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6-Chloro-2-fluoro-3-iodobenzyl alcohol
Reactant of Route 4
6-Chloro-2-fluoro-3-iodobenzyl alcohol
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6-Chloro-2-fluoro-3-iodobenzyl alcohol
Reactant of Route 6
6-Chloro-2-fluoro-3-iodobenzyl alcohol

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